3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride
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Overview
Description
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its versatile biological activities and potential therapeutic applications. Its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride can be achieved through several methods. One common approach involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This method features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.
Another method involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF (dimethylformamide), and catalysts such as CuI for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one, which can exhibit different biological activities and properties.
Scientific Research Applications
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of diverse bioactive molecules and functional materials.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and polymer materials.
Mechanism of Action
The mechanism of action of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a CXCR3 antagonist, inhibiting the CXCR3 receptor and modulating immune responses . Additionally, it can inhibit enzymes like HLE (human leukocyte elastase) and efflux pumps like MexAB-OprM, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride include:
Pirenperone: A pyrido[1,2-a]pyrimidin-4-one derivative used as an antipsychotic agent.
Seganserin: Another derivative with tranquilizing properties.
Lusaperidone: Known for its antioxidant and anticancer activities.
Risdiplam: Used in the treatment of spinal muscular atrophy.
Uniqueness
What sets this compound apart is its broad functional group tolerance and versatility in undergoing various chemical reactions. Its unique structure allows for the development of a wide range of bioactive molecules with diverse therapeutic applications.
Properties
IUPAC Name |
3-aminopyrido[1,2-a]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWENJMACDCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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